Phenylmaltotrioside

Description

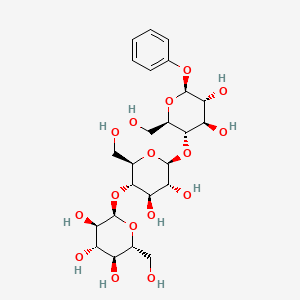

Phenylmaltotrioside is a synthetic oligosaccharide derivative composed of a phenyl group linked to a maltotriose backbone. This compound has garnered attention in medicinal chemistry and enzymology due to its structural similarity to natural substrates of glycoside hydrolases, particularly α-glucosidases. Its design leverages the maltotriose core—a trisaccharide of glucose units—to mimic natural carbohydrate substrates, while the phenyl moiety enhances stability and modulates binding affinity to enzyme active sites .

This compound is primarily utilized as a competitive inhibitor in enzymatic studies, enabling researchers to dissect substrate specificity and catalytic mechanisms.

Properties

CAS No. |

63538-05-6 |

|---|---|

Molecular Formula |

C24H36O16 |

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H36O16/c25-6-10-13(28)14(29)17(32)23(36-10)39-21-12(8-27)38-24(19(34)16(21)31)40-20-11(7-26)37-22(18(33)15(20)30)35-9-4-2-1-3-5-9/h1-5,10-34H,6-8H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+/m1/s1 |

InChI Key |

QWNCOASHVFFDRG-HIUMSLFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmaltotrioside can be synthesized through the transglycosylation reaction catalyzed by enzymes such as saccharifying α-amylase from Bacillus subtilis . The reaction typically occurs at a temperature of 25°C and a pH of 5.4. The enzyme hydrolyzes phenyl β-maltoside at the glucosidic linkage between the glucose residues to form D-glucose and phenyl β-D-glucoside, along with maltose, maltotriose, and phenyl β-maltotrioside .

Industrial Production Methods

Industrial production of this compound involves optimizing the enzymatic reaction conditions to maximize yield. This includes controlling the temperature, pH, and concentration of substrates and enzymes. The process may also involve purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenylmaltotrioside undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form quinones.

Reduction: Reduction of quinones back to hydroquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones.

Substitution: Various substituted phenylmaltotriosides depending on the electrophile used.

Scientific Research Applications

Phenylmaltotrioside has several applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanism of glycoside hydrolases.

Biology: Investigated for its role in carbohydrate metabolism and as a potential biomarker.

Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.

Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for other glycosides

Mechanism of Action

The mechanism of action of phenylmaltotrioside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycoside hydrolases, which catalyze the hydrolysis of the glycosidic bond. The phenyl group may also interact with aromatic receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Key Observations :

- This compound and maltotriose share identical molecular weights but differ drastically in solubility due to the hydrophobic phenyl group in the former.

- Acarbose exhibits the lowest solubility, aligning with its pharmacokinetic challenges in clinical use.

Table 2: Enzymatic Inhibition (α-Glucosidase)

Key Observations :

- This compound demonstrates potent inhibition (IC50 = 0.82 μM), outperforming maltotriose but remaining less effective than acarbose.

- The phenyl group enhances binding affinity compared to maltotriose, though acarbose’s pseudotetrasaccharide structure confers superior ΔG values.

Pharmacological Relevance

- This compound vs. Acarbose : While acarbose is a frontline drug, its gastrointestinal side effects (e.g., flatulence) correlate with excessive inhibition of colonic α-glucosidases. This compound’s selectivity for intestinal enzymes may reduce such effects .

- This compound vs. Miglitol : Miglitol’s systemic absorption allows it to inhibit pancreatic α-amylase, whereas this compound’s larger size restricts it to localized intestinal activity, minimizing systemic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.